

Application Notes and Protocols for c-MYC ELISA After ARV-771 Treatment

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

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These application notes provide a detailed protocol for the quantification of c-MYC protein levels in cell lysates following treatment with the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

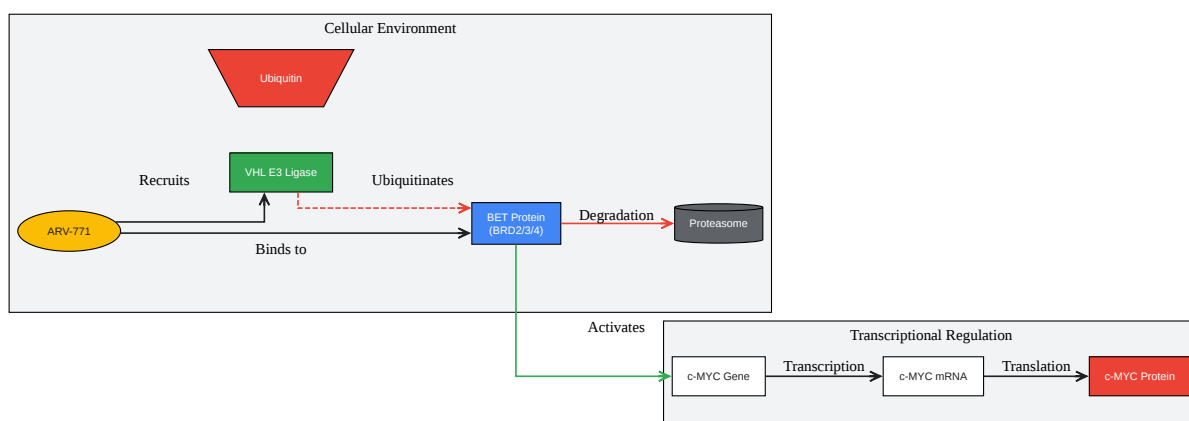
The c-MYC oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.^[1] Its dysregulation is a hallmark of many human cancers.^[1] ARV-771 is a potent, small-molecule pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology.^{[2][3]} It functions by linking BET proteins (BRD2, BRD3, and BRD4) to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.^{[3][4]} Since BET proteins are key transcriptional regulators of c-MYC, their degradation by ARV-771 leads to a significant suppression of c-MYC expression at both the mRNA and protein levels.^{[2][5]} This makes ARV-771 a promising therapeutic agent in cancers driven by c-MYC.^{[2][5][6]}

Accurate quantification of the reduction in c-MYC protein levels is a crucial pharmacodynamic marker for assessing the efficacy of ARV-771 and similar BET degraders. This document

outlines a detailed protocol for a sandwich ELISA to measure c-MYC protein concentrations in cellular extracts after ARV-771 treatment.

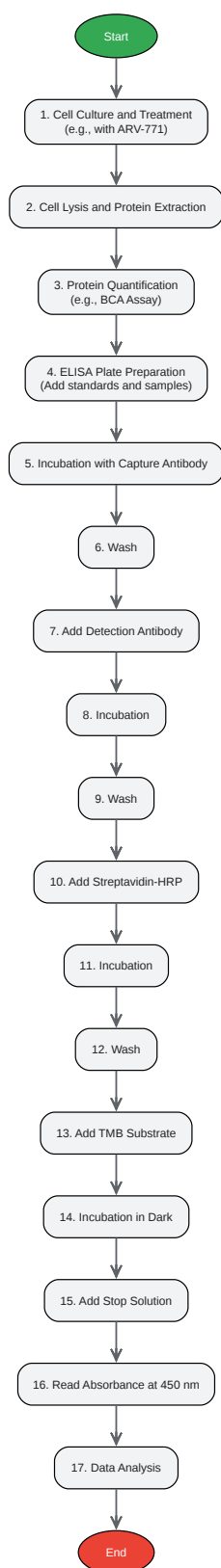
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ARV-771 and the experimental workflow for the c-MYC ELISA protocol.



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Caption: ARV-771 mechanism of action leading to c-MYC suppression.



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Caption: Step-by-step experimental workflow for the c-MYC ELISA.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and c-MYC ELISA kit used.

Materials and Reagents:

- Cell Line: A cell line known to express c-MYC and be sensitive to BET inhibitors (e.g., castration-resistant prostate cancer cell lines like 22Rv1, VCaP; or hematological cancer cell lines).
- ARV-771: Prepare stock solutions in DMSO and store at -20°C or -80°C.
- Cell Culture Medium and Reagents: Appropriate for the chosen cell line.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Cell Lysis Buffer: RIPA buffer or a buffer recommended by the ELISA kit manufacturer, supplemented with protease and phosphatase inhibitors.
- Protein Assay Reagent: BCA or Bradford protein assay kit.
- c-MYC ELISA Kit: A commercial sandwich ELISA kit for the detection of human c-MYC.^[7]
These kits typically include:
 - Pre-coated 96-well microplate
 - Lyophilized c-MYC standard
 - Detection antibody (biotinylated)
 - Streptavidin-HRP conjugate
 - Wash buffer concentrate
 - Assay diluent
 - TMB substrate

- Stop solution
- Plate sealers
- Microplate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

- Cell Seeding and ARV-771 Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere and grow overnight. c. Treat the cells with various concentrations of ARV-771 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO, at the same final concentration as the highest ARV-771 dose). d. Incubate for a predetermined time to allow for c-MYC degradation (e.g., 16-24 hours).[5]
- Cell Lysis and Protein Extraction: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
- Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples by diluting them with lysis buffer to the same concentration (e.g., 1-2 mg/mL). This ensures equal loading in the ELISA.
- c-MYC ELISA: a. Prepare all reagents, standards, and samples as instructed in the c-MYC ELISA kit manual.[8] b. Add 100 µL of the reconstituted standards and the normalized cell lysate samples to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate. c. Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[8] d. Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. e. Add 100 µL of the prepared biotinylated

detection antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature.[8] g. Aspirate and wash the plate as before. h. Add 100 μ L of the prepared Streptavidin-HRP solution to each well. i. Cover the plate and incubate for 45 minutes at room temperature.[8] j. Aspirate and wash the plate as before. k. Add 100 μ L of TMB One-Step Substrate Reagent to each well. l. Cover the plate and incubate for 30 minutes at room temperature in the dark.[8] m. Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow. n. Read the absorbance of each well at 450 nm immediately using a microplate reader.

Data Presentation and Analysis

1. Standard Curve Generation:

- Subtract the average zero standard optical density (OD) from all other standard and sample OD readings.
- Plot the mean absorbance for each standard on the y-axis against the known concentration on the x-axis.
- Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

2. c-MYC Concentration Calculation:

- Use the standard curve to interpolate the c-MYC concentration for each sample from its mean absorbance value.
- Multiply the interpolated concentration by the dilution factor to obtain the actual c-MYC concentration in the original undiluted sample.

3. Data Summary:

- Present the quantitative data in a clear and structured table. This allows for easy comparison between different treatment groups.

Table 1: Effect of ARV-771 on c-MYC Protein Levels

Treatment Group	Concentration (nM)	Mean c-MYC (pg/mg protein)	Standard Deviation	% of Vehicle Control
Vehicle Control	0 (DMSO)	Value	Value	100%
ARV-771	1	Value	Value	Value
ARV-771	10	Value	Value	Value
ARV-771	100	Value	Value	Value
ARV-771	1000	Value	Value	Value

4. IC₅₀ Calculation:

- Plot the percentage of c-MYC relative to the vehicle control against the log of the ARV-771 concentration.
- Use a non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of ARV-771 that causes a 50% reduction in c-MYC protein levels. Studies have shown that ARV-771 can result in the depletion of c-MYC with an IC₅₀ of less than 1 nM in certain cell lines.[2]

By following this detailed protocol, researchers can reliably quantify the dose-dependent effects of ARV-771 on c-MYC protein levels, providing critical data for the preclinical evaluation of this and other BET-degrading compounds.

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